molecular formula C14H21N3O B5867434 N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline

N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline

Cat. No. B5867434
M. Wt: 247.34 g/mol
InChI Key: TWKHHNPMWQKOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline is a chemical compound that is commonly referred to as DMAC. It is a synthetic compound that is used in a variety of scientific research applications. DMAC is a derivative of aniline and is commonly used in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of DMAC is not well understood. However, it is believed to act as a nucleophile in various organic reactions. DMAC is also believed to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism.
Biochemical and Physiological Effects:
DMAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. DMAC has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAC is its versatility. It can be used in a variety of organic reactions and is a common building block for the synthesis of various pharmaceuticals. However, DMAC is also toxic and can be harmful if not handled properly. It is important to use appropriate safety precautions when working with DMAC.

Future Directions

There are many future directions for research involving DMAC. One area of interest is the development of new synthetic methods for DMAC and its derivatives. Another area of interest is the development of new pharmaceuticals that incorporate DMAC as a building block. Additionally, further research is needed to better understand the mechanism of action of DMAC and its effects on cellular metabolism.

Synthesis Methods

DMAC is synthesized through a multistep process that involves the reaction of aniline with N,N-dimethylformamide (DMF) and acetic anhydride. The reaction is catalyzed by sulfuric acid, and the product is purified through a series of recrystallization steps. The yield of DMAC is typically around 70%.

Scientific Research Applications

DMAC is used in a variety of scientific research applications, including drug discovery, organic synthesis, and medicinal chemistry. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals. DMAC is also used as a reagent in the preparation of various heterocyclic compounds, which are used in drug discovery.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-15(2)13-6-4-12(5-7-13)14(18)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKHHNPMWQKOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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